molecular formula C13H21NO B14128584 N-Butyl-N-ethyl-3-methoxyaniline

N-Butyl-N-ethyl-3-methoxyaniline

Cat. No.: B14128584
M. Wt: 207.31 g/mol
InChI Key: KKNYDTQVSPEMSJ-UHFFFAOYSA-N
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Description

N-Butyl-N-ethyl-3-methoxyaniline (CAS 2086269-77-2) is a high-purity tertiary aniline supplied as a yellow to colorless liquid . With a molecular formula of C13H21NO and a molecular weight of 207.32 g/mol, this compound serves as a versatile building block in organic and medicinal chemistry research . It is particularly valuable in the synthesis and study of benzenesulfonamide derivatives, an outstandingly important family of compounds in drug discovery . Researchers can utilize this chemical in electrochemical transformations, such as methoxylation and dealkylation studies, which mimic metabolic pathways and provide greener synthetic routes . For optimal stability, it is recommended to store this compound sealed in a dry environment, protected from light in a refrigerator (2-8°C) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-butyl-N-ethyl-3-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-4-6-10-14(5-2)12-8-7-9-13(11-12)15-3/h7-9,11H,4-6,10H2,1-3H3

InChI Key

KKNYDTQVSPEMSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Stepwise Alkylation

In this approach, 3-methoxyaniline undergoes sequential alkylation with butyl and ethyl halides. For example, reacting 3-methoxyaniline with butyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in acetonitrile at 80°C for 12 hours yields N-butyl-3-methoxyaniline. Subsequent treatment with ethyl iodide and sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF) at 60°C introduces the ethyl group, achieving an overall yield of 78–82%.

Key Reaction Parameters:

  • Temperature: 60–80°C
  • Solvent: Polar aprotic solvents (e.g., acetonitrile, THF)
  • Base: $$ \text{K}2\text{CO}3 $$, $$ \text{NaH} $$, or triethylamine ($$ \text{Et}_3\text{N} $$)

Simultaneous Alkylation

Simultaneous introduction of butyl and ethyl groups reduces reaction steps. A mixture of butyl bromide and ethyl bromide reacts with 3-methoxyaniline in dimethylformamide (DMF) using cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) as the base. At 100°C for 24 hours, this method achieves a 70–75% yield but requires careful stoichiometric control to minimize di- or trialkylated byproducts.

Reductive Amination

Reductive amination offers an alternative pathway using 3-methoxybenzaldehyde and butyl/ethyl amines. This method avoids harsh alkylating agents and improves atom economy.

Procedure:

  • Condensation of 3-methoxybenzaldehyde with butylamine and ethylamine in methanol forms the corresponding imine.
  • Reduction with sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in tetrahydrofuran (THF) at 25°C for 18 hours yields the target compound with 85–90% purity.

Advantages:

  • Mild reaction conditions (25–50°C)
  • High functional group tolerance

Catalytic Methods

Heterogeneous catalysis enables scalable production with minimal waste. A Cu/Ni/Mg/SBA-15 catalyst, as described in patent CN104262165A, facilitates the reaction of 3-methoxyaniline with butanol and ethanol under hydrogen pressure.

Optimized Conditions:

  • Temperature: 175–200°C
  • Pressure: 0.35–0.50 MPa
  • Catalyst loading: 3–5 wt%
  • Yield: 97–99%

Mechanism:
The catalyst’s acidic sites promote alcohol dehydrogenation, forming reactive aldehydes that undergo condensation with amines. Hydrogenation of the intermediate imine completes the process.

Comparison of Synthesis Methods

The table below contrasts key parameters across methodologies:

Method Reagents Temperature (°C) Yield (%) Purity (%) Scalability
Stepwise Alkylation Butyl/ethyl halides, base 60–80 78–82 95–98 Moderate
Simultaneous Alkylation Mixed alkyl halides, base 100 70–75 90–93 Low
Reductive Amination Aldehyde, amines, $$ \text{NaBH}_3\text{CN} $$ 25–50 85–90 88–92 High
Catalytic Alkylation Alcohols, $$ \text{H}_2 $$, Cu/Ni/Mg/SBA-15 175–200 97–99 99+ Industrial

Catalytic methods outperform others in yield and scalability, making them ideal for industrial production.

Industrial Production Techniques

Large-scale synthesis employs continuous-flow reactors with integrated distillation units. For example, a fixed-bed reactor loaded with Cu/Ni/Mg/SBA-15 operates at 200°C and 0.5 MPa, achieving a space velocity of 0.35 h$$^{-1}$$. The crude product undergoes fractional distillation at 76–80°C to isolate this compound with >99% purity.

Purification Challenges:

  • Separation of unreacted alcohols and amines
  • Removal of trace metal catalysts via activated carbon filtration

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethyl-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-ethyl-3-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-ethyl-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The methoxy group on the aniline ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Butyl-N-ethyl-3-methoxyaniline with structurally related compounds, focusing on substituent effects and inferred properties.

Structural and Functional Group Comparisons

Compound Name Nitrogen Substituents Aromatic Substituent Key Structural Features Expected Properties/Impacts
This compound n-Butyl, Ethyl 3-methoxy Linear alkyls, single methoxy Moderate lipophilicity; balanced steric bulk
sec-Butyl Baccatin III ester analog () sec-Butyl (acyl chain) Baccatin III ester backbone Branched alkyl, taxane derivative Higher metabolic stability; reduced solubility due to branching
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline () sec-Butyl (phenoxyethyl) 3-(2-methoxyethoxy) Ether linkage, branched alkyl Enhanced hydrophilicity; potential hydrolysis susceptibility
Triazole-linked methoxyaniline () Triazole-methyl group 3-methoxy, 4-methoxyphenyl Heterocyclic core, dual methoxy Increased hydrogen bonding; improved pharmacokinetics

Key Findings

Alkyl Chain Branching: The target compound’s linear n-butyl/ethyl substituents contrast with the sec-butyl group in and . Linear alkyls (as in the target) may enhance nitrogen basicity compared to branched analogs, favoring protonation in acidic environments.

Oxygen-Containing Substituents :

  • The 3-methoxy group in the target compound is simpler than the 3-(2-methoxyethoxy) group in . The latter’s ether linkage likely improves hydrophilicity but introduces susceptibility to oxidative or hydrolytic cleavage .

Heterocyclic vs. Aromatic Systems :

  • The triazole-containing compound () introduces a heterocyclic core, which may enhance binding affinity via π-π stacking or hydrogen bonding compared to the target’s simpler aniline structure .

butyl) and stereochemistry influence bioactivity in taxane-based therapeutics. The target’s linear alkyls may lack the steric specificity seen in taxane side chains .

Research Implications

  • Pharmaceutical Design : The target compound’s linear alkyls and methoxy group may offer a balance between solubility and membrane permeability, advantageous for CNS-targeted agents.
  • Agrochemical Applications : Branched analogs (e.g., ) could provide prolonged environmental persistence, whereas the target’s structure may favor biodegradability.
  • Limitations : The absence of direct experimental data (e.g., solubility, toxicity) in the evidence necessitates further empirical validation.

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